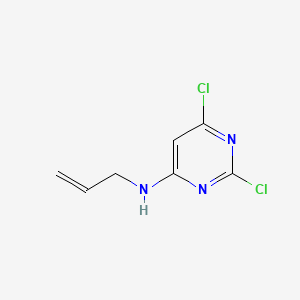

N-allyl-2,6-dichloropyrimidin-4-amine

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

N-allyl-2,6-dichloropyrimidin-4-amine: is a heterocyclic compound with the molecular formula C7H7Cl2N3 It is a derivative of pyrimidine, a six-membered aromatic ring containing two nitrogen atoms at positions 1 and 3

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N-allyl-2,6-dichloropyrimidin-4-amine typically involves the following steps:

Starting Material: The synthesis begins with 2,6-dichloropyrimidin-4-amine.

Allylation: The 2,6-dichloropyrimidin-4-amine is subjected to an allylation reaction using allyl bromide in the presence of a base such as potassium carbonate. The reaction is usually carried out in an organic solvent like dimethylformamide at elevated temperatures.

Industrial Production Methods: While specific industrial production methods for this compound are not widely documented, the general approach involves scaling up the laboratory synthesis process. This includes optimizing reaction conditions, using industrial-grade reagents, and employing continuous flow reactors to enhance efficiency and yield.

Chemical Reactions Analysis

Types of Reactions:

Substitution Reactions: N-allyl-2,6-dichloropyrimidin-4-amine can undergo nucleophilic substitution reactions where the chlorine atoms are replaced by other nucleophiles such as amines or thiols.

Oxidation and Reduction: The compound can participate in oxidation and reduction reactions, although specific conditions and reagents for these transformations are less commonly reported.

Cyclization Reactions: It can undergo cyclization reactions to form more complex heterocyclic structures.

Common Reagents and Conditions:

Nucleophilic Substitution: Reagents like sodium azide, potassium thiocyanate, or primary amines in solvents such as ethanol or dimethyl sulfoxide.

Oxidation: Oxidizing agents like hydrogen peroxide or potassium permanganate.

Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride.

Major Products:

Substitution Products: Depending on the nucleophile used, products can include azido, thiocyano, or amino derivatives.

Cyclization Products: Formation of fused heterocyclic compounds with potential biological activity.

Scientific Research Applications

Chemistry: N-allyl-2,6-dichloropyrimidin-4-amine is used as an intermediate in the synthesis of more complex organic molecules. Its reactivity makes it valuable in the development of new heterocyclic compounds.

Biology and Medicine: The compound has potential applications in medicinal chemistry, particularly in the design of new pharmaceuticals. Its derivatives may exhibit biological activities such as antimicrobial, antiviral, or anticancer properties.

Industry: In the materials science field, this compound can be used in the synthesis of polymers and advanced materials with specific properties.

Mechanism of Action

The mechanism by which N-allyl-2,6-dichloropyrimidin-4-amine exerts its effects depends on its specific application. In medicinal chemistry, its derivatives may interact with biological targets such as enzymes or receptors, modulating their activity. The molecular targets and pathways involved would vary based on the specific derivative and its intended use.

Comparison with Similar Compounds

2,6-Dichloropyrimidin-4-amine: The parent compound, which lacks the allyl group.

4-Amino-2,6-dichloropyrimidine: A closely related compound with similar reactivity.

2,6-Dichloropyridine: Another heterocyclic compound with a similar structure but different nitrogen positioning.

Uniqueness: N-allyl-2,6-dichloropyrimidin-4-amine is unique due to the presence of the allyl group, which can impart different reactivity and biological activity compared to its non-allylated counterparts

Biological Activity

N-allyl-2,6-dichloropyrimidin-4-amine is a synthetic compound belonging to the pyrimidine family, which has garnered interest due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological effects, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

This compound is characterized by the presence of a pyrimidine ring substituted with an allyl group and two chlorine atoms at positions 2 and 6. The molecular formula is C7H7Cl2N3, and it exhibits properties typical of pyrimidine derivatives, including potential interactions with various biological targets.

The biological activity of this compound can be attributed to several mechanisms:

- Inhibition of Nitric Oxide Production : Studies have shown that derivatives of 2-amino-4,6-dichloropyrimidine, closely related to this compound, can significantly suppress nitric oxide (NO) production in immune cells. The suppression was dose-dependent and indicated potential anti-inflammatory properties .

- Antiviral Activity : Similar compounds have demonstrated antiviral effects by inhibiting the maturation of viral particles. This mechanism involves preventing the assembly of viral proteins into new virions, making it a promising avenue for antiviral drug development .

- Cytotoxicity : The compound has been evaluated for its cytotoxic effects on various cell lines. While some pyrimidine derivatives have shown significant cytotoxicity against cancer cells, this compound's effects on cell viability require further investigation .

Biological Activity Summary

The following table summarizes key findings related to the biological activity of this compound and its analogs:

Case Studies

- In Vitro Studies : A study conducted on mouse peritoneal cells stimulated with lipopolysaccharides (LPS) and interferon-gamma (IFN-γ) showed that N-allyl derivatives significantly reduced NO biosynthesis at concentrations as low as 50 µM. The IC50 values for related compounds ranged from 2 µM to 36 µM .

- Antiviral Testing : In a pilot screening for antiviral activity, compounds similar to this compound were tested against various viruses. Results indicated that some derivatives effectively inhibited viral replication in vitro, suggesting a potential therapeutic application in viral infections .

- Cytotoxicity Assessment : Evaluations using human cancer cell lines revealed mixed results regarding cytotoxicity. While some derivatives displayed significant cytotoxic effects at higher concentrations, this compound's specific effects need further exploration to establish its efficacy as an anticancer agent .

Properties

IUPAC Name |

2,6-dichloro-N-prop-2-enylpyrimidin-4-amine |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H7Cl2N3/c1-2-3-10-6-4-5(8)11-7(9)12-6/h2,4H,1,3H2,(H,10,11,12) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VDOCGNBBQCVPPO-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C=CCNC1=CC(=NC(=N1)Cl)Cl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H7Cl2N3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

204.05 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.